molecular formula C12H11N3O2 B8371136 (3-Nitropyridin-2-yl)-o-tolylamine

(3-Nitropyridin-2-yl)-o-tolylamine

Cat. No. B8371136
M. Wt: 229.23 g/mol
InChI Key: YFFLGTYIQUYIMS-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of 2-chloro-3-nitropyridine (4.13 g, 26.1 mmol), o-tolylamine (3.4 mL, 31.3 mmol) and Et3N (4.4 mL, 31.3 mmol) in DMF (10 mL) was stirred at 90° C. for 1 h under a nitrogen atmosphere. Additional o-tolylamine (2 mL, 18.2 mmol) was added and stirring continued for 16 h. The mixture was partitioned between DCM and water. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 20-100% DCM in cyclohexane) to afford the title compound as an orange solid (3.96 g, 66%). LCMS (Method C): RT 3.60 min [M+H]+ 230.3
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[NH2:18].CCN(CC)CC>CN(C=O)C>[N+:8]([C:7]1[C:2]([NH:18][C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:11])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
3.4 mL
Type
reactant
Smiles
CC=1C=CC=CC1N
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC=1C=CC=CC1N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 h under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between DCM and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with DCM (×3)
WASH
Type
WASH
Details
the combined organic fractions washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 20-100% DCM in cyclohexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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